![molecular formula C10H11ClO B3133352 1-Chloro-3-(2-methylphenyl)propan-2-one CAS No. 38694-33-6](/img/structure/B3133352.png)
1-Chloro-3-(2-methylphenyl)propan-2-one
Overview
Description
1-Chloro-3-(2-methylphenyl)propan-2-one is a chemical compound with the molecular formula C10H11ClO and a molecular weight of 182.65 . It is also known as Clonazolam.
Molecular Structure Analysis
The molecular structure of 1-Chloro-3-(2-methylphenyl)propan-2-one consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact structure is not detailed in the available resources.Physical And Chemical Properties Analysis
1-Chloro-3-(2-methylphenyl)propan-2-one has a predicted boiling point of 267.4±20.0 °C and a predicted density of 1.116±0.06 g/cm3 .Scientific Research Applications
Urease Inhibitors
“1-Chloro-3-(2-methylphenyl)propan-2-one” is used in the synthesis of a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids . These compounds have been found to be potent urease inhibitors . Urease is an enzyme responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Pharmaceutical Chemistry
In pharmaceutical chemistry, the thiourea skeleton plays a vital role . The compound “1-Chloro-3-(2-methylphenyl)propan-2-one” is used in the development and discovery of novel urease inhibitors .
Biochemical Evaluation
The synthesized 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids are evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU), where they were found to be potent anti-urease inhibitors .
Computational Approach
The compound is also used in computational approaches for the analysis of urease inhibitors . This includes density functional theory (DFT), antioxidant radical scavenging assay, physicochemical properties (ADMET properties), molecular docking, and molecular dynamics simulations .
Synthesis of Metoprolol Intermediate
“1-Chloro-3-(2-methylphenyl)propan-2-one” is similar to the racemic intermediate [(RS)-1-chloro-3- (4- (2-methoxyethyl)phenoxy)propan-2-ol] of metoprolol, an important selective β1-blocker drug . Although not the exact compound, it suggests potential use in the synthesis of drug intermediates.
Safety and Hazards
properties
IUPAC Name |
1-chloro-3-(2-methylphenyl)propan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8-4-2-3-5-9(8)6-10(12)7-11/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVGLKYQYWYFDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(2-methylphenyl)propan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.